molecular formula C8H5ClN2O B8817956 3-(4-Chlorophenyl)-1,2,5-oxadiazole CAS No. 10349-08-3

3-(4-Chlorophenyl)-1,2,5-oxadiazole

Cat. No.: B8817956
CAS No.: 10349-08-3
M. Wt: 180.59 g/mol
InChI Key: PFQKBMUSFZCBOO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2,5-oxadiazole is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10349-08-3

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H

InChI Key

PFQKBMUSFZCBOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2)Cl

Origin of Product

United States

A Glimpse into the World of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern scientific research, characterized by their cyclic structures incorporating one or more heteroatoms, most commonly nitrogen, oxygen, or sulfur. openaccessjournals.comijsrtjournal.com This structural feature imparts distinct physicochemical properties compared to their carbocyclic counterparts, leading to a wide array of applications. openmedicinalchemistryjournal.com They are found in many naturally occurring substances, including nucleic acids, vitamins, and antibiotics, and form the backbone of numerous synthetic drugs and functional materials. troindia.in The continuous exploration of heterocyclic chemistry is driven by the quest for novel molecules with enhanced biological activities and material properties. openaccessjournals.com

The Isomeric World of Oxadiazoles

Oxadiazoles (B1248032) are a specific class of five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms within the ring. mdpi.comnih.gov The arrangement of these heteroatoms gives rise to four distinct isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.govwikipedia.orgresearchgate.net While the 1,2,4- and 1,3,4-isomers are more extensively studied, the 1,2,5-oxadiazole structure holds particular interest. nih.govscielo.br The 1,2,3-isomer is notably unstable and tends to exist in its open-ring tautomeric form. wikipedia.orgscielo.br

Isomers of Oxadiazole
IsomerKey Characteristics
1,2,3-OxadiazoleUnstable, typically exists in an open-ring tautomeric form. wikipedia.orgscielo.br
1,2,4-OxadiazoleCommonly studied and found in various pharmaceutical drugs. wikipedia.orgscielo.br
1,2,5-Oxadiazole (Furazan)A stable, aromatic ring system with unique electronic properties. chemicalbook.comwikipedia.org
1,3,4-OxadiazoleThe most stable isomer, widely explored in medicinal chemistry. mdpi.com

The 1,2,5-oxadiazole, also known by its trivial name furazan (B8792606), is a planar, five-membered aromatic heterocycle. chemicalbook.comwikipedia.org This structure is characterized by one oxygen atom positioned between two nitrogen atoms. chemicalbook.com The parent compound, 1,2,5-oxadiazole, is a colorless liquid at room temperature. chemicalbook.com The furazan ring is considered a π-excessive system, meaning the π-electron density on the ring atoms is relatively high. chemicalbook.com This electronic feature contributes to its distinct reactivity and has made it an attractive scaffold for the design of new chemical entities. chemicalbook.com

A Journey Through the History of 1,2,5 Oxadiazole Research

The exploration of the 1,2,5-oxadiazole ring system has evolved significantly over time. Initially, research focused on the fundamental synthesis and characterization of these compounds. A common synthetic route involves the dehydration of α-dioximes. chemicalbook.com Over the years, the focus has shifted towards exploring the diverse applications of 1,2,5-oxadiazole derivatives, driven by their interesting chemical and biological properties. This has led to the development of a wide range of substituted furazans with tailored functionalities.

The Contemporary Importance of 1,2,5 Oxadiazole Derivatives

Academic and Research Importance of 1,2,5-Oxadiazole Derivatives in Contemporary Chemistry

General Research Focus in Agrochemical Science

The exploration of 1,2,5-oxadiazole derivatives in agrochemical science is a growing field of interest. ontosight.ainih.gov Research has primarily centered on their potential as pesticides and herbicides. ontosight.ai The unique structural and electronic properties of the furazan (B8792606) ring make it an attractive scaffold for the design of new agrochemicals.

Key areas of research in the agrochemical applications of 1,2,5-oxadiazoles include:

Herbicidal Activity: Certain 1,2,5-oxadiazole-2-oxide and benzo[c] ontosight.ainih.govresearchgate.netoxadiazole-N-oxide derivatives have shown promise as herbicides. chemicalbook.com The focus is on developing compounds with high efficacy against a broad spectrum of weeds while exhibiting low toxicity to crops and the environment.

Nematicidal Activity: While research is more prominent for the 1,2,4-oxadiazole (B8745197) isomer, with compounds like tioxazafen (B1208442) being a notable example, the potential nematicidal activity of 1,2,5-oxadiazole derivatives remains an area for investigation. researchgate.net

Fungicidal and Antibacterial Activity: Many heterocyclic compounds, including oxadiazole derivatives, are known to possess antifungal and antibacterial properties. mdpi.com Research is ongoing to identify 1,2,5-oxadiazole-based compounds that can effectively control plant pathogens. For instance, some derivatives have been evaluated for their activity against fungal plant pathogens like Rhizoctonia solani and bacterial pathogens. researchgate.net

The general approach involves synthesizing a library of derivatives with various substituents on the oxadiazole ring and screening them for a range of biological activities. The goal is to establish structure-activity relationships (SARs) that can guide the design of more potent and selective agrochemicals. capes.gov.bracs.orgnih.gov

Rationale for Academic Investigation of 3-(4-Chlorophenyl)-1,2,5-oxadiazole and Related Structures

The academic investigation into this compound and its analogs is driven by several key factors:

Bioisosterism: The 1,2,5-oxadiazole ring can act as a bioisostere for other chemical groups, a strategy commonly used in medicinal and agrochemical chemistry to modulate a molecule's properties while retaining its biological activity. sci-hub.se For example, benzofurazans are known bioisosteres for nitro aromatics, offering similar electron-withdrawing properties without the associated toxicity concerns of the nitro group. sci-hub.se

Novelty and Unexplored Chemical Space: Compared to other oxadiazole isomers, the 1,2,5-oxadiazole scaffold is considered relatively underexplored, offering opportunities for the discovery of novel chemical entities with unique biological profiles. nih.gov

Structure-Activity Relationship (SAR) Studies: The systematic modification of the phenyl ring and other positions of the 1,2,5-oxadiazole core allows for detailed SAR studies. capes.gov.bracs.orgnih.gov Investigating compounds like this compound helps researchers understand how specific substituents, such as the chloro group at the para position, influence biological activity. This knowledge is crucial for the rational design of more effective agrochemicals.

Potential for Diverse Biological Activities: The 1,2,5-oxadiazole ring system has been associated with a broad spectrum of biological activities, including anticancer, antibacterial, and vasodilating properties. nih.gov This versatility suggests that derivatives like this compound could exhibit a range of useful agrochemical properties beyond a single mode of action.

Below is an interactive data table summarizing the properties of some of the discussed compounds.

Compound NameMolecular FormulaApplication/Activity
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrateC9H5ClN2O2Chemical Intermediate
5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazoleC10H8Cl2N2OChemical Intermediate
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-olC8H5ClN2O2Chemical Intermediate
5-(2-chlorophenyl)-1,3,4-oxadiazoleNot specifiedAnticancer (Breast Cancer)
TioxazafenC13H7N2OSNematicide

Established Synthetic Strategies for the 1,2,5-Oxadiazole Ring System

The construction of the 1,2,5-oxadiazole ring is accomplished through various chemical transformations, which can be broadly categorized into several key approaches. nih.govresearchgate.net These methods often begin from acyclic precursors and involve cyclization steps to form the stable heterocyclic ring.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the formation of heterocyclic systems. While 1,3-dipolar cycloadditions are classic routes for other oxadiazole isomers, their application to directly form the 1,2,5-oxadiazole ring is less common. chim.it However, related strategies can be employed. For instance, the thermal or photochemical cleavage of certain heterocycles can generate nitrile oxide fragments, which can then react, though this often leads to dimerization products (furoxans) rather than direct cycloaddition to form a pre-substituted furazan. thieme-connect.de

Dimerization Approaches

The dimerization of nitrile oxides is a foundational method for creating the 1,2,5-oxadiazole N-oxide (furoxan) ring system, which is a direct precursor to the 1,2,5-oxadiazole (furazan) ring. researchgate.netresearchgate.net Nitrile oxides, such as 4-chlorobenzonitrile (B146240) oxide, can be generated in situ from the corresponding hydroximoyl halides or by dehydration of nitroalkanes. These reactive intermediates then undergo spontaneous [3+2] cycloaddition with themselves to form a mixture of 3,4-diaryl-1,2,5-oxadiazole 2-oxides.

For the synthesis of this compound, this would typically involve the deoxygenation of a symmetrical 3,4-bis(4-chlorophenyl)-1,2,5-oxadiazole 2-oxide or an unsymmetrical furoxan derivative. thieme-connect.de

Cyclodehydration Procedures

The most direct and widely utilized method for synthesizing 3,4-disubstituted and monosubstituted 1,2,5-oxadiazoles is the cyclodehydration of α-dioximes (glyoximes). thieme-connect.de This approach is compatible with a broad range of substituents, including aryl groups like the 4-chlorophenyl moiety. thieme-connect.de The synthesis of this compound would start from the corresponding (4-chlorophenyl)glyoxime, which is subjected to a dehydrating agent to induce ring closure.

A variety of dehydrating agents can be employed for this transformation, each with its own reaction conditions and efficacy.

Table 1: Common Dehydrating Agents for α-Dioxime Cyclization

Dehydrating Agent Typical Conditions Reference
Succinic Anhydride (B1165640) Heating, 150-170°C thieme-connect.de
Thionyl Chloride (SOCl₂) Varies, often at reflux nih.gov
Phosphorus Pentoxide (P₂O₅) Heating nih.gov
1,1'-Carbonyldiimidazole (B1668759) (CDI) Ambient temperature researchgate.netorganic-chemistry.org

The use of milder reagents like 1,1'-Carbonyldiimidazole (CDI) at ambient temperatures offers advantages for preparing energetic compounds or those with sensitive functional groups. researchgate.netorganic-chemistry.org

Condensation Reactions

Condensation reactions provide another avenue to the 1,2,5-oxadiazole core. These methods can involve the reaction of α-diketone oximes with specific condensing agents. researchgate.net For example, the reaction of α-diketone monoximes or dioximes with agents like diphosphorus (B173284) tetraiodide has been reported to yield 1,2,5-oxadiazoles through a dehydration-condensation pathway. researchgate.net The synthesis of this compound via this route would involve a precursor such as 1-(4-chlorophenyl)glyoxal oxime.

Another relevant condensation approach involves the reaction of amidoximes with various carbonyl compounds or their derivatives, although this is more commonly used for the synthesis of the isomeric 1,2,4-oxadiazoles. nih.govresearchgate.net

Thermolysis-Based Syntheses

Thermal reactions can be used to generate the 1,2,5-oxadiazole ring, often through the decomposition of other heterocyclic systems. chim.itthieme-connect.de The thermal cleavage of certain heterocycles can produce nitrile and nitrile oxide fragments. thieme-connect.de While high temperatures (often exceeding 200°C) are typically required, these fragments can recombine to form the stable 1,2,5-oxadiazole ring. thieme-connect.de For instance, the thermolysis of certain 1,2,4-oxadiazoles can lead to rearrangements that produce 1,2,5-oxadiazole derivatives. chim.it This method's applicability is highly dependent on the specific substitution pattern and the stability of the starting materials and intermediates.

Nitration and Oxidation Methods

The 1,2,5-oxadiazole ring can be formed through oxidative or nitrating conditions starting from appropriate precursors. A notable method involves the reaction of styrenes with a nitrating agent. For example, the reaction of a substituted styrene (B11656) with sodium nitrite (B80452) in acetic acid can yield a 3-aryl-4-nitro-1,2,5-oxadiazole-N-oxide. researchgate.netnih.gov Subsequent chemical modification, such as denitration and deoxygenation, would be necessary to arrive at the target 3-aryl-1,2,5-oxadiazole.

Furthermore, an efficient route to 1,2,5-oxadiazoles is the deoxygenation of their corresponding 1,2,5-oxadiazole 2-oxides (furoxans). thieme-connect.de Furoxans are readily prepared through methods like the dimerization of nitrile oxides. The removal of the exocyclic N-oxide oxygen is a key transformation. thieme-connect.de

Table 2: Reagents for Deoxygenation of Furoxans to Furazans

Reagent Description Reference
Trialkyl/Triaryl Phosphites Common and effective reducing agents for this transformation. thieme-connect.de
Tin(II) Chloride/HCl A classic method for reduction in acidic media. thieme-connect.de

This deoxygenation step is crucial as it directly converts the more easily accessible furoxan scaffold into the target furazan system, making it a powerful synthetic tool for producing compounds like this compound from its N-oxide precursor. thieme-connect.demdpi.com

Green Chemistry Approaches in 1,2,5-Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,5-oxadiazoles, to develop more environmentally benign and efficient processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and enhanced product purity. nih.govwjarr.com The use of microwave irradiation can facilitate the rapid and efficient synthesis of various oxadiazole isomers. nih.govwjarr.comrsc.orgeurekaselect.comias.ac.in

For the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, microwave irradiation has been successfully employed in the condensation of hydrazides with aromatic aldehydes. nih.govwjarr.com For example, a mixture of isoniazid (B1672263) and an aromatic aldehyde in the presence of a few drops of DMF can be irradiated with microwaves to afford the corresponding Schiff base, which can then be cyclized to the 1,3,4-oxadiazole. nih.gov Microwave-assisted synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has also been achieved by reacting hydrazide analogues with substituted aromatic aldehydes in the presence of sodium bisulfite and ethanol-water. wjarr.com

While direct examples for the microwave-assisted synthesis of this compound are not prevalent in the provided context, the general applicability of this technology to oxadiazole synthesis suggests its potential for this specific compound. The key would be the selection of appropriate starting materials that can undergo cyclization under microwave irradiation to form the 1,2,5-oxadiazole ring system.

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to accelerate chemical reactions. This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. niscpr.res.innih.govresearchgate.netnih.govmdpi.com

Ultrasound has been effectively used in the synthesis of various oxadiazole derivatives. For instance, the synthesis of 1,3,4-oxadiazoles has been achieved by the ultrasound-assisted treatment of thiosemicarbazides with I2/KI and NaOH. niscpr.res.in Another green procedure involves the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a minimal amount of DMF to produce 5-substituted 1,3,4-oxadiazole-2-thiols in good to excellent yields without the need for acidic or basic catalysts. nih.gov

Furthermore, a facile and ultrasound-assisted green methodology has been developed for the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition of aryl nitrile oxides and isatin (B1672199) Schiff bases at room temperature. researchgate.net This method avoids traditional column chromatography and results in good to excellent yields. researchgate.net The application of ultrasound in the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has also been reported, demonstrating the versatility of this technique. mdpi.com

Synthetic Routes to this compound and Analogues

The synthesis of specifically this compound and its analogues involves multi-step reaction sequences, starting from readily available precursors.

Synthesis of Key Intermediates for 4-Chlorophenyl Substituted Oxadiazoles (B1248032)

A common precursor for the synthesis of various 4-chlorophenyl substituted oxadiazoles is 4-chlorobenzoic acid. uum.edu.mybioline.org.brresearchgate.net This starting material can be converted into several key intermediates.

The synthesis often begins with the esterification of 4-chlorobenzoic acid to yield ethyl 4-chlorobenzoate. bioline.org.br This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form 4-chlorobenzohydrazide. bioline.org.br This hydrazide is a versatile intermediate that can be used to construct different oxadiazole rings.

For the synthesis of 1,3,4-oxadiazole derivatives, 4-chlorobenzohydrazide can be cyclized with various reagents. For example, reaction with carbon disulfide in the presence of a base leads to the formation of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. nih.gov This thiol can be further functionalized.

Specific Reaction Pathways Leading to this compound Structures

The direct synthesis of this compound typically involves the cyclization of a precursor containing the 4-chlorophenyl group and a functionality that can form the 1,2,5-oxadiazole ring. A primary method for constructing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes. chemicalbook.com

Therefore, a plausible synthetic route to this compound would start with a precursor that can be converted to the corresponding dioxime. For instance, starting from 4-chloroacetophenone, one could synthesize the corresponding 1,2-dione, which upon reaction with hydroxylamine (B1172632) would yield the dioxime. Subsequent dehydration of this dioxime, using reagents such as thionyl chloride or succinic anhydride, would lead to the formation of the this compound ring. chemicalbook.com

Another general approach to 1,2,5-oxadiazoles is the deoxygenation of the corresponding 1,2,5-oxadiazole-2-oxides (furoxans). chemicalbook.com Thus, if a synthetic route to this compound-2-oxide is available, its reduction would provide the target compound.

While the provided search results primarily detail the synthesis of 1,3,4- and 1,2,4-oxadiazole isomers, the fundamental principles of heterocyclic ring formation can be applied to devise synthetic strategies for the 1,2,5-oxadiazole isomer.

Evaluation of Synthetic Protocol Efficiency and Selectivity

The synthesis of 3-aryl-1,2,5-oxadiazoles, including the 4-chlorophenyl derivative, is primarily achieved through the cyclization of α-dioximes. A common and principal route involves the dehydration of a suitable glyoxime, in this case, (Z,Z)-2,2'-(1-(4-chlorophenyl)ethane-1,2-diylidene)bis(N-hydroxyaniline). This dehydration can be accomplished using various dehydrating agents such as thionyl chloride or succinic anhydride at elevated temperatures.

Another significant pathway is the deoxygenation of the corresponding N-oxide derivatives, known as furoxans (1,2,5-oxadiazole 2-oxides). researchgate.net This two-step approach first involves the synthesis of the furoxan, followed by its reduction. For instance, 3-aryl-furoxans can be synthesized from the reaction of α,β-dinitrostyrenes or by the dimerization of nitrile oxides. The subsequent deoxygenation to the furazan can be carried out using reducing agents like trialkylphosphites. While specific yield and selectivity data for the synthesis of this compound are not extensively documented, the efficiency of these general methods is often contingent on the stability of the precursors and the reaction conditions employed. The choice of dehydrating or reducing agent plays a crucial role in minimizing side reactions and maximizing the yield of the desired 1,2,5-oxadiazole.

Functionalization and Derivatization Strategies for 1,2,5-Oxadiazole Scaffolds

The inherent stability of the 1,2,5-oxadiazole ring allows for a variety of manipulations on its substituents, making it a versatile scaffold for chemical modifications. rsc.org

Introduction of Aromatic and Aliphatic Substituents

The 1,2,5-oxadiazole ring itself is generally unreactive towards both electrophilic and nucleophilic attack, especially when substituted with aryl groups. rsc.org Therefore, the introduction of new aromatic or aliphatic substituents directly onto the heterocyclic ring of a pre-formed this compound is challenging. Functionalization strategies typically rely on modifying the existing substituent or introducing a second substituent at the C4 position during the synthesis of the ring. For instance, starting with a precursor that already contains the desired functionalities which is then cyclized to form the disubstituted 1,2,5-oxadiazole. Nucleophilic substitution can be a viable strategy if a good leaving group, such as a halide or a nitro group, is present on the oxadiazole ring. rsc.org

Formation of N-Oxide Derivatives (Furoxans)

The oxidation of one of the nitrogen atoms in the 1,2,5-oxadiazole ring leads to the formation of 1,2,5-oxadiazole 2-oxides, commonly known as furoxans. These N-oxide derivatives are significant in their own right, often serving as nitric oxide (NO) donors, and are key intermediates in the synthesis of furazans. researchgate.net The synthesis of 3-aryl furoxans is well-established. For example, the reaction of a substituted styrenes with sodium nitrite in acetic acid can yield 3,4-diaryl furoxans. nih.gov Specifically, the synthesis of 4-azido-3-(3-chlorophenyl)furoxan has been reported, indicating that chlorophenyl-substituted furoxans are synthetically accessible. mdpi.com It is therefore highly probable that this compound can be converted to its corresponding N-oxide, or that the N-oxide can be synthesized directly as a precursor to the target compound.

Integration into Biheterocyclic Assemblies

The 1,2,5-oxadiazole moiety can be incorporated into larger molecular structures to form biheterocyclic or polyheterocyclic systems. This is typically achieved by using a functionalized 1,2,5-oxadiazole as a building block. For example, a 1,2,5-oxadiazole bearing a reactive group like an amino or carboxyl function can be condensed with other heterocyclic precursors. Research has shown the synthesis of hybrid molecules containing both furoxan and 1,2,4-oxadiazole or 1,3,4-oxadiazole rings. nih.gov These assemblies are of interest in medicinal chemistry and materials science. By preparing a suitably functionalized derivative of this compound, it could be integrated into more complex biheterocyclic structures, thereby modulating its physicochemical and biological properties.

Chemical Reactivity and Transformation Mechanisms of 1,2,5-Oxadiazoles

The chemical reactivity of the 1,2,5-oxadiazole ring is characterized by its notable stability and resistance to many common transformations.

Electrophilic Substitution Patterns

The 1,2,5-oxadiazole ring is considered electron-deficient and exhibits low reactivity towards electrophilic substitution reactions such as nitration or halogenation. rsc.org The ring is generally stable to acidic conditions. rsc.org However, under forcing conditions, alkylation of a ring nitrogen atom can occur. For example, heating with dimethyl sulfate (B86663) can lead to the formation of N-methyl-1,2,5-oxadiazolium salts. rsc.org For this compound, any electrophilic substitution would be expected to occur on the 4-chlorophenyl ring rather than on the oxadiazole ring itself. The directing effects of the chloro substituent and the oxadiazole ring would influence the position of substitution on the phenyl group.

Nucleophilic Substitution Patterns

The 1,2,5-oxadiazole ring itself exhibits low reactivity towards both electrophilic and nucleophilic attack. nih.gov For a compound such as this compound, the substituents—a 4-chlorophenyl group at C3 and a hydrogen atom at C4—are not effective leaving groups. Consequently, direct nucleophilic substitution on the heterocyclic ring is not a characteristic reaction pathway under typical conditions.

However, when a suitable leaving group is present on the 1,2,5-oxadiazole ring, nucleophilic substitution can proceed, providing a valuable route to various functionalized derivatives. The most common substrates for these reactions are nitro-substituted 1,2,5-oxadiazoles, where the nitro group is readily displaced by a range of nucleophiles. nih.gov This highlights that the inherent stability of the ring in compounds like this compound can be overcome by appropriate activation.

Studies on activated furazans have shown that various nucleophiles can be employed to displace leaving groups like nitro, halo, or sulfonyl moieties. nih.gov These reactions provide access to a wide array of substituted 1,2,5-oxadiazoles that are otherwise difficult to synthesize.

Table 1: Examples of Nucleophilic Substitution on Activated 1,2,5-Oxadiazole Rings

Substrate (Starting Material)NucleophileProductReference
Mononitro-1,2,5-oxadiazolesHydroxides (e.g., NaOH)Hydroxy-1,2,5-oxadiazoles nih.gov
Mononitro-1,2,5-oxadiazolesAlkoxides (e.g., NaOR)Alkoxy-1,2,5-oxadiazoles nih.gov
Mononitro-1,2,5-oxadiazolesPhenoxides (e.g., NaOAr)Aryloxy-1,2,5-oxadiazoles nih.gov
Mononitro-1,2,5-oxadiazolesThiols (RSH)Thio-1,2,5-oxadiazoles nih.gov
Mononitro-1,2,5-oxadiazolesAmines (RNH₂)Amino-1,2,5-oxadiazoles nih.gov

Photochemical and Thermal Reactivity

The 1,2,5-oxadiazole ring displays distinct reactivity under photochemical and thermal conditions, primarily characterized by ring fragmentation.

Photochemical Reactivity

The photochemistry of 3-aryl-1,2,5-oxadiazoles has been investigated using analogues such as 3,4-diphenyl-1,2,5-oxadiazole (B13105956). Irradiation of 3,4-diphenyl-1,2,5-oxadiazole leads to its decomposition primarily through a "double fragmentation" pathway. oup.com This cleavage is analogous to the fragmentation patterns observed in thermolysis and under electron impact. oup.com The principal product from this photoreaction is benzonitrile (B105546), resulting from the cleavage of the heterocyclic ring. oup.com

When the irradiation of 3,4-diphenyl-1,2,5-oxadiazole is conducted in a nucleophilic solvent like methanol (B129727), minor products are also formed. These include methyl benzoate, phenacyl alcohol, 3,5-diphenyl-1,2,4-oxadiazole, and benzamide, alongside the major benzonitrile product. oup.com The formation of these minor products suggests the involvement of various reactive intermediates. For this compound, a similar photochemical fragmentation would be expected to yield 4-chlorobenzonitrile as a major product.

Thermal Reactivity

The thermal behavior of 1,2,5-oxadiazoles is well-documented and serves as a method for generating reactive intermediates. Thermolysis of 3,4-disubstituted 1,2,5-oxadiazoles results in a clean cleavage of the ring at the O(1)−N(2) and C(3)−C(4) bonds. researchgate.net This fragmentation produces a nitrile and a nitrile oxide fragment. researchgate.net

For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole in an alkene solvent at high temperatures (e.g., 245 °C) yields benzonitrile and benzonitrile oxide. The highly reactive benzonitrile oxide can be trapped in situ by the alkene via a 1,3-dipolar cycloaddition reaction to form a 2-isoxazoline. researchgate.net This fragmentation pattern is a general feature of the thermal decomposition of 1,2,5-oxadiazoles.

Table 2: Thermal Fragmentation of 3,4-Diphenyl-1,2,5-oxadiazole

SubstrateConditionsFragmentation ProductsTrapped Product Example (with Alkene)Reference
3,4-Diphenyl-1,2,5-oxadiazoleThermolysis (e.g., 245 °C)Benzonitrile and Benzonitrile Oxide3-Phenyl-5-alkyl-2-isoxazoline researchgate.net
3,4-Diphenyl-1,2,5-oxadiazoleFlash Vacuum Pyrolysis (FVP)Benzonitrile and Benzonitrile OxideNot Applicable researchgate.net

Applying this established reactivity pattern to this compound, thermal decomposition is predicted to fragment the ring into two primary components: 4-chlorobenzonitrile and formonitrile oxide (HCNO).

Spectroscopic Methods for Elucidating Molecular Structures

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a complete picture of the atomic connectivity and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques.

In the ¹H NMR spectrum of this compound, the aromatic protons of the 4-chlorophenyl ring are expected to appear as a set of doublets in the downfield region, typically between δ 7.0 and 8.5 ppm. The para-substitution pattern would lead to an AA'BB' spin system, which often simplifies to two distinct doublets, each integrating to two protons. The electron-withdrawing nature of both the chloro substituent and the oxadiazole ring would influence the precise chemical shifts.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The two carbons of the 1,2,5-oxadiazole ring are expected to have characteristic chemical shifts in the range of δ 110-160 ppm. The carbon atom attached to the phenyl ring (C3) would likely resonate at a different frequency compared to the other oxadiazole carbon (C4). The carbons of the 4-chlorophenyl ring would show four distinct signals due to symmetry. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the oxadiazole ring (C-ipso) would have their chemical shifts significantly influenced by these substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity. A COSY spectrum would show correlations between adjacent protons on the phenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for the protonated carbons. HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would reveal long-range couplings between protons and carbons, further confirming the connectivity between the phenyl ring and the oxadiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. The C=N stretching vibrations of the oxadiazole ring typically appear in the region of 1500-1650 cm⁻¹. The N-O stretching vibrations of the furazan ring are usually found between 1300 and 1450 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear as a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
C=N (Oxadiazole)Stretching1500 - 1650
Aromatic C=CStretching1400 - 1600
N-O (Oxadiazole)Stretching1300 - 1450
C-ClStretching1000 - 1100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* transitions of the conjugated system formed by the phenyl ring and the oxadiazole ring. The presence of the chloro substituent and the oxadiazole heterocycle would influence the wavelength of maximum absorption (λmax). One would anticipate one or more strong absorption bands in the UV region, likely between 200 and 400 nm.

Electronic Transitions and Conjugation Analysis

The electronic absorption spectra of heterocyclic compounds like 1,2,5-oxadiazoles provide valuable insights into their electronic structure and the extent of conjugation. Ultraviolet-visible (UV-Vis) spectroscopy is the primary technique employed for this analysis. The absorption maxima (λmax) correspond to electronic transitions between different molecular orbitals, typically π → π* and n → π* transitions in conjugated systems.

In a general sense, for a compound like this compound, one would anticipate electronic transitions associated with the phenyl and oxadiazole rings. The conjugation between the 4-chlorophenyl ring and the 1,2,5-oxadiazole ring would likely result in a bathochromic (red) shift of the π → π* absorption bands compared to the individual, unconjugated chromophores. The presence of the chlorine atom is expected to have a minor auxochromic effect. The non-bonding electrons on the oxygen and nitrogen atoms of the oxadiazole ring could also give rise to weak n → π* transitions.

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Determination of Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₈H₅ClN₂O), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS.

While specific fragmentation data for this compound is not detailed in the available literature, we can infer potential fragmentation pathways based on the analysis of related oxadiazole structures. For example, in the mass spectral analysis of various 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (B32628) derivatives, the structures were confirmed using mass spectral data, indicating that characteristic fragmentation patterns are observable for this class of compounds. researchgate.net

For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns would likely involve the cleavage of the oxadiazole ring and the loss of small neutral molecules such as N₂, CO, or NO. The cleavage of the bond between the phenyl ring and the oxadiazole ring could also occur, leading to fragments corresponding to the 4-chlorophenyl cation and the oxadiazole radical cation.

The table below presents predicted m/z values for possible adducts of a related compound, 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (B1585664), which illustrates the type of data obtained from such an analysis. uni.lu

AdductPredicted m/z
[M+H]⁺228.99300
[M+Na]⁺250.97494
[M-H]⁻226.97844
[M+NH₄]⁺246.01954
[M+K]⁺266.94888

This data is for 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole and is presented for illustrative purposes.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Confirmation of Molecular Geometry and Crystal Packing

While a crystal structure for this compound has not been reported in the searched literature, studies on analogous compounds demonstrate the utility of this technique. For instance, the crystal structure of 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole has been characterized, providing insights into the molecular geometry and intermolecular interactions of a closely related compound. sartorius.com

In such a structure, one would expect the 1,2,5-oxadiazole ring to be essentially planar. The dihedral angle between the plane of the oxadiazole ring and the 4-chlorophenyl ring would be a key geometric parameter, indicating the degree of twist between the two ring systems. This angle is influenced by steric and electronic effects.

The crystal packing would likely be stabilized by a network of intermolecular interactions, such as C-H···N, C-H···O, and π-π stacking interactions between the aromatic rings. The chlorine atoms could also participate in halogen bonding or other weak intermolecular contacts.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated theoretical values to verify the elemental composition and purity of the synthesized compound.

For this compound, with the chemical formula C₈H₅ClN₂O, the theoretical elemental composition can be calculated as follows:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011896.08853.20%
Hydrogen (H)1.00855.0402.79%
Chlorine (Cl)35.453135.45319.63%
Nitrogen (N)14.007228.01415.51%
Oxygen (O)15.999115.9998.86%
Total 180.594 100.00%

Experimental values obtained for a synthesized sample of this compound would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% deviation, to confirm its elemental composition. This technique is often used in conjunction with other analytical methods to provide a comprehensive characterization of the compound. europa.eueuropa.eu

Purity Assessment Techniques (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. It is a crucial method for assessing the purity of synthesized compounds.

A reverse-phase HPLC method would be suitable for the purity analysis of this compound. In such a method, a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water) would be used. The compound would be detected using a UV detector at a wavelength where it exhibits significant absorbance.

The purity of the compound is determined by the percentage of the total peak area that corresponds to the main peak of the compound. A high purity level, often greater than 95% or 99%, is typically required for compounds intended for further use in research or development. The retention time of the compound under specific chromatographic conditions is a characteristic parameter that can be used for its identification.

While a specific HPLC method for this compound is not described in the available literature, the development and validation of such a method would be a standard procedure in its chemical synthesis and characterization. For instance, a validated RP-HPLC method was described for the purity evaluation of a related pyrrolo[3,4-c]pyridine derivative, demonstrating the applicability of this technique.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methodologies such as Density Functional Theory (DFT), ab initio methods, and semi-empirical methods are widely used to predict molecular geometries, electronic structures, and other physicochemical properties of oxadiazole derivatives. uni.lunih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method for studying oxadiazole derivatives due to its balance of accuracy and computational cost. mdpi.com Studies on related compounds, such as 1,3,4-oxadiazole derivatives, have employed DFT methods like B3LYP with various basis sets (e.g., 6-31G, 6-311+G ) to optimize molecular geometries, calculate vibrational frequencies, and investigate electronic properties. uni.lubldpharm.com For instance, in studies of other chlorophenyl-substituted oxadiazoles, DFT has been used to determine total energies, frontier molecular orbital energies (HOMO-LUMO), and Mulliken atomic charges. uni.lu These calculations are crucial for understanding the reactivity and stability of the compounds. scielo.br However, specific DFT studies detailing these properties for this compound are not prominently available in the reviewed literature.

Ab Initio and Semi-Empirical (RM1) Methods

Ab initio and semi-empirical methods also contribute to the understanding of oxadiazole chemistry. Ab initio calculations, which are based on first principles without empirical parameters, have been used for the study of various oxadiazoles, sometimes in conjunction with DFT. nih.gov Semi-empirical methods, such as RM1, AM1, and PM3, offer a faster computational alternative, which is useful for larger molecules or for initial screenings. uni.lu These methods have been applied to calculate properties like dipole moments and heats of formation for compounds such as 3-amino-5-R-furazans. uni.lu While the RM1 method is noted for its ability to provide energetic and geometrical information for various heterocyclic compounds, specific calculations for this compound using this method were not found.

Investigation of Electronic Structures

The electronic structure of a molecule dictates its chemical behavior. Key descriptors derived from computational studies include net charges, bond lengths, dipole moments, and electron affinities.

Net Charges and Bond Lengths

The distribution of electron density within a molecule is described by net atomic charges, and the distances between atomic nuclei are defined by bond lengths. These parameters are critical for understanding reactivity and intermolecular interactions. For example, Mulliken Population Analysis (MPA) is a common approach used with DFT to determine atomic charges. uni.lu In a study on a related 1-(4-chlorophenyl)-1,3,4-oxadiazole derivative, DFT calculations showed that all oxygen, nitrogen, and chlorine atoms carry negative charges, while hydrogen atoms are positive. uni.lu Bond lengths in oxadiazole rings are also of interest; for instance, in a compound containing both 1,2,4- and 1,2,5-oxadiazole rings, the N-O bond lengths were found to be longer in the 1,2,4-oxadiazole ring compared to the 1,2,5-oxadiazole ring. chim.it Specific data tables for the net charges and bond lengths of this compound are not available in the absence of dedicated computational studies.

Electron Affinities

Electron affinity is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. It is an important descriptor for understanding the electron-accepting capability of a molecule, which is relevant to its reactivity and potential applications in materials science. Studies on 1,3,4-oxadiazole derivatives have explored their electronic properties, including factors related to electron affinity, such as the electrophilicity index. scielo.br However, specific values for the electron affinity of this compound are not documented in the available research.

Theoretical and Computational Insights into this compound

While specific comprehensive theoretical and computational studies focused exclusively on this compound are limited in publicly accessible literature, a broader examination of related 1,2,5-oxadiazole (furazan) derivatives and their isomers provides valuable insights into the probable electronic and structural characteristics of this compound. This article synthesizes findings from computational chemistry studies on analogous structures to infer the properties of this compound, adhering to a strict outline of theoretical analyses.

Structure Activity Relationship Sar Studies of 1,2,5 Oxadiazole Scaffolds

Principles of Structure-Activity Relationship in Heterocyclic Chemistry

The concept of Structure-Activity Relationship (SAR) is a fundamental principle in medicinal and organic chemistry, positing that the biological activity of a compound is directly related to its chemical structure. numberanalytics.comnumberanalytics.com In heterocyclic chemistry, SAR studies are crucial for designing and optimizing molecules with desired pharmacological properties. nih.gov The process involves making systematic modifications to a lead compound's structure and observing the resulting changes in its biological activity. slideshare.netpharmacologymentor.com

Key principles governing SAR in heterocyclic compounds include:

Identification of the Pharmacophore : This involves identifying the essential structural features of the heterocyclic ring and its substituents that are responsible for the molecule's biological activity. numberanalytics.compharmacologymentor.com

Influence of Substituents : The nature, size, position, and electronic properties of substituents on the heterocyclic core can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. slideshare.net

Stereochemistry : The three-dimensional arrangement of atoms within a molecule can significantly impact its interaction with biological targets, such as enzymes and receptors. numberanalytics.com

Bioisosteric Replacement : This strategy involves substituting a part of the molecule with a bioisostere—a group with similar physical or chemical properties—to enhance activity or reduce toxicity. The oxadiazole ring itself is sometimes considered a bioisostere for ester and amide groups. researchgate.net

By understanding these principles, chemists can rationally design new heterocyclic compounds, such as derivatives of 1,2,5-oxadiazole, with improved therapeutic potential. numberanalytics.comnih.gov

SAR Investigations on 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), and its N-oxide counterpart, furoxan, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. acs.orgresearchgate.net SAR studies on this scaffold have been instrumental in the development of compounds for various therapeutic areas. researchgate.netnih.gov The stability of the 1,2,5-oxadiazole ring allows for extensive manipulation of its substituents, making it an ideal candidate for SAR-driven drug design. thieme-connect.de Investigations have shown that the biological profile of 1,2,5-oxadiazole derivatives is highly dependent on the nature of the groups attached to the carbon atoms of the heterocycle. nih.govresearchgate.net

The substitution pattern on the 1,2,5-oxadiazole ring is a critical determinant of its biological activity. The inherent stability of the disubstituted ring system permits a wide array of chemical modifications. thieme-connect.de When one of the substituents is a good leaving group, nucleophilic substitution can occur, providing a versatile route to a range of heteroatom-substituted analogs. thieme-connect.de

The introduction of aromatic and alkyl groups to the 1,2,5-oxadiazole core significantly influences the compound's biological profile.

Aromatic Substituents: Aromatic rings, particularly phenyl groups, are common substituents in active oxadiazole derivatives. For instance, in a series of 1,2,5-oxadiazole N-oxide derivatives tested for antitrypanosomal activity, 4-phenyl analogues showed moderate activity. acs.org The electronic nature of the substituents on the phenyl ring is also crucial. In a study on 1,3,4-oxadiazoles, it was noted that substitutions on an attached phenyl ring with groups like p-nitro or p-tert-butyl could enhance activity. nih.gov For a series of 1,2,4-oxadiazoles linked to 5-fluorouracil, the unsubstituted phenyl derivative showed potent anticancer activity across multiple cell lines. nih.gov

Alkyl Substituents: The effect of alkyl substituents can be variable. In the development of antibiotics based on a different oxadiazole (1,2,4-oxadiazole) scaffold, replacing an aromatic ring with linear alkyl substituents generally resulted in a loss of activity, with only a few exceptions. nih.gov However, in other contexts, alkyl groups are essential for activity. For example, in a series of 1,3,4-oxadiazoles, the conversion of a methylthio group to a methyl-sulfonyl group was found to increase activity. nih.gov The length and nature of the alkyl chain can also be a factor. mdpi.com

A study on 1,2,4-oxadiazin-5(6H)-one derivatives as MAO-B inhibitors found that an ethyl group at the C6 position was more advantageous for activity than unsubstituted or methyl-substituted analogues. mdpi.com This highlights the importance of the size and nature of the alkyl group in optimizing interactions with a biological target.

Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The introduction of a halogen, such as chlorine, can affect lipophilicity, metabolic stability, and binding interactions. nih.gov

The 4-chlorophenyl substituent is a particularly common and effective moiety in bioactive compounds. In SAR studies of 1,3,4-oxadiazole (B1194373) derivatives, the presence of a 4-chlorophenyl group has been linked to significant biological activity. For example, a series of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives were synthesized and evaluated for their antibacterial properties. researchgate.netbioline.org.br Similarly, another study focused on S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole, which were assessed for antibacterial and enzyme inhibition activities. scielo.br

In a study of 1,2,4-oxadiazole (B8745197) derivatives as anticancer agents, the compound with a 4-chlorophenyl group attached to the oxadiazole ring (7e) was synthesized and evaluated. nih.gov The inclusion of hydrophobic substituents, especially halogens, on aromatic rings attached to oxadiazole cores is often well-tolerated and can be beneficial for activity. nih.gov For instance, in a series of antibacterial 1,2,4-oxadiazoles, compounds with chloro-substituents on an attached pyrazole (B372694) ring retained potent activity. nih.gov

The data in the table below illustrates the antibacterial activity of various substituted oxadiazoles (B1248032), highlighting the role of the chloro-substituted phenyl ring.

CompoundSubstituent on Phenyl Ring of AcetohydrazideAntibacterial Activity (MIC in µM) vs. S. typhiAntibacterial Activity (MIC in µM) vs. E. coli
8c2-Chlorophenyl10.50 ± 1.15>50
8e4-Chlorophenyl12.14 ± 1.509.45 ± 1.00
8p3,4-Dimethoxyphenyl10.04 ± 1.2511.01 ± 1.10
Ciprofloxacin (Standard)-9.13 ± 2.008.90 ± 1.65
Data derived from research on N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives. bioline.org.br

Positional isomerism plays a significant role in the biological activity of oxadiazole derivatives. The four different isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) exhibit distinct electronic and thermodynamic properties, which in turn affects their stability and reactivity. nih.govresearchgate.net Among the common isomers, the 1,3,4- and 1,2,4-oxadiazoles are often noted for their favorable metabolic stability and pharmacokinetic profiles. researchgate.netnih.gov Theoretical studies have indicated that the 1,3,4-oxadiazole isomer possesses greater aromaticity and stability compared to the 1,2,5-oxadiazole isomer. researchgate.net

The regioselectivity of substitution on the oxadiazole ring is also critical. The specific placement of substituents can lead to significant differences in biological efficacy. For example, in the synthesis of isoxazole (B147169) and 1,2,4-oxadiazole-derived phosphonates, controlling the regioselectivity of the cycloaddition reaction was key to obtaining the desired biologically active isomers. nih.gov The Boulton-Katritzky rearrangement, a transformation reaction, highlights the importance of the substituent's position, as it involves an internal nucleophilic attack from a side chain onto the N(2) atom of a 1,2,4-oxadiazole ring. chim.it

The conformational flexibility of a molecule—its ability to adopt different shapes or conformations—is a key factor in its interaction with biological targets. The planarity and rigidity of the oxadiazole ring can serve as a flat aromatic linker, providing an optimal orientation for substituents to bind to target sites, such as enzyme active sites. nih.govnih.gov

Molecular docking studies are often employed to understand how the conformation of oxadiazole derivatives influences their binding modes. For instance, docking studies on 1,2,5-oxadiazole derivatives with topoisomerase I suggested that a properly modified scaffold could be a promising starting point for developing new inhibitors. nih.gov Similarly, for a series of 1,3,4-oxadiazole derivatives designed as COX-2 inhibitors, docking simulations revealed that the planar oxadiazole ring was involved in crucial binding interactions with amino acid residues in the enzyme's active site. nih.gov The flexibility of side chains attached to the rigid oxadiazole core allows the molecule to adopt a conformation that maximizes these favorable interactions, thereby enhancing biological activity.

Impact of Substitution Patterns on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Studies on 1,2,5-Oxadiazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijrpc.com This approach is instrumental in modern drug discovery, allowing researchers to predict the activity of novel molecules before their synthesis, thereby saving time and resources. ijrpc.comresearchgate.net For the 1,2,5-oxadiazole scaffold, QSAR studies have been pivotal in understanding how structural modifications influence various biological activities.

Descriptor Selection and Model Development

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For 1,2,5-oxadiazole derivatives, a wide array of descriptors has been employed to correlate their structural features with biological outcomes. researchgate.net These descriptors can be broadly categorized into electronic, steric, topological, and thermodynamic types.

Descriptor Selection:

Electronic Descriptors: These describe the electronic properties of the molecule, such as net charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, the electrostatic potential map of 1,2,5-oxadiazole reveals electron-rich regions around the oxygen atom, which can be crucial for receptor interactions. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume, surface area, and molecular length are often used. nih.gov In some studies on oxadiazoles, molecular length has been identified as a critical factor influencing insecticidal activity. acs.org

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. The valence molecular connectivity index is an example of a descriptor used in QSAR models for oxadiazole derivatives. nih.gov

Thermodynamic Descriptors: Parameters such as heat of formation and molar refractivity provide insights into the stability and polarizability of the molecule, which can influence its interaction with biological targets. ijrpc.comresearchgate.net

Computational methods like Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are used to calculate these descriptors. researchgate.net

Model Development:

Once a set of relevant descriptors is calculated, a mathematical model is developed to form a QSAR equation. Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose. nih.gov The goal is to create an equation that linearly correlates the selected descriptors with the observed biological activity (e.g., IC₅₀ or EC₅₀ values).

The development process is iterative. Different combinations of descriptors are tested to find the model with the best statistical significance and predictive power. nih.gov The quality of a QSAR model is assessed using various statistical parameters, including the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the model's robustness and predictive ability. ijrpc.comnih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Oxadiazole Derivatives

Descriptor CategorySpecific Descriptor ExampleRelevance to Biological ActivitySource
Electronic Net Atomic ChargesInfluences electrostatic interactions with receptor sites. researchgate.net
Dipole MomentIndicates molecular polarity, affecting solubility and membrane passage. researchgate.net
E(LUMO)Relates to the ability of a molecule to accept electrons. nih.gov
Steric Molecular Length (d)Can be critical for fitting into a receptor's binding pocket. nih.govacs.org
Molar RefractivityRelates to molecular volume and polarizability. ijrpc.com
Topological chiV3Cluster (Valence Connectivity Index)Describes molecular branching and complexity. nih.gov
Thermodynamic Heat of FormationIndicates the energetic stability of the molecule. researchgate.net

Predictive Modeling for Biological Evaluation

The ultimate goal of a QSAR study is to develop a model that can accurately predict the biological activity of new, untested compounds. ijrpc.com A statistically validated QSAR model serves as a powerful tool for in silico screening and rational drug design.

Model Validation and Predictive Power:

A QSAR model's reliability is determined through rigorous validation. Internal validation is often performed using the leave-one-out cross-validation method, which yields the q² value. ijrpc.com External validation, which involves predicting the activity of a set of compounds not used in model generation (the test set), is crucial for confirming the model's real-world predictive capability. The predictive r-squared (pred_r²) is a key metric from external validation. nih.govmdpi.com

For example, a 2D-QSAR model developed for oxadiazole-ligated pyrrole (B145914) derivatives showed strong statistical parameters (r² = 0.9827, q² = 0.5754, and pred_r² = 0.8392), indicating a highly predictive model. nih.gov

Application in Biological Evaluation:

Predictive QSAR models guide medicinal chemists in designing more potent analogs. By analyzing the QSAR equation, researchers can identify which descriptors have a positive or negative impact on biological activity. For instance, a model might indicate that increasing the value of a particular steric descriptor (e.g., molecular length) or an electronic descriptor (e.g., electronegativity) leads to enhanced activity. tsijournals.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by generating 3D contour maps. nih.govresearchgate.net These maps visualize regions around the molecular scaffold where steric bulk, positive or negative electrostatic charges, or hydrophobic properties are favorable or unfavorable for activity. nih.govnih.gov This information allows for the targeted design of new derivatives with optimized interactions with their biological target.

Table 2: Illustrative QSAR Models for Oxadiazole Derivatives

Biological ActivityQSAR Model Equation ExampleStatistical SignificanceSource
Antifungal Activity = f(Molar Refractivity, Principal Moment of Inertia)r = 0.91, q² = 0.70 ijrpc.com
ENR Inhibition pIC₅₀ = f(chiV3Cluster, XKAverage, T_O_O_5, etc.)r² = 0.9827, q² = 0.5754, pred_r² = 0.8392 nih.gov
Antileishmanial pIC₅₀ = f(5 descriptors including grid-based fields)R² = 0.8033, Q² = 0.6600, R²_pred = 0.6480 mdpi.com

These predictive models are a cornerstone of modern medicinal chemistry, enabling a more efficient and hypothesis-driven approach to the discovery of new therapeutic agents based on the 1,2,5-oxadiazole scaffold.

Applications and Research Endeavors in Specific Academic Domains

Medicinal Chemistry Research Based on 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole scaffold, also known as furazan (B8792606), has garnered attention in medicinal chemistry due to its diverse pharmacological potential. Derivatives of this heterocyclic compound have been investigated for a range of biological activities, including applications as enzyme inhibitors. The unique electronic properties and structural characteristics of the 1,2,5-oxadiazole ring make it a valuable pharmacophore in the design of novel therapeutic agents. Research has particularly focused on its role in targeting enzymes implicated in cancer, viral infections, and inflammation.

Derivatives of 1,2,5-oxadiazole have been synthesized and evaluated as inhibitors of several key enzymes. These studies are crucial in the effort to develop new drugs with high efficacy and selectivity for various diseases.

Indoleamine-2,3-dioxygenase 1 (IDO1) is a significant target in the field of cancer immunotherapy. It is an enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan, leading to an immunosuppressive tumor microenvironment. The inhibition of IDO1 is a strategy to restore the body's anti-tumor immune response.

In this context, novel 1,2,5-oxadiazol-3-carboximidamide derivatives have been designed and evaluated for their inhibitory activity against the human IDO1 enzyme. Research has shown that certain derivatives exhibit potent inhibition, with activities comparable to Epacadostat, a well-known IDO1 inhibitor that has been in clinical trials. For instance, compounds designated as 13a and 13b demonstrated significant enzymatic and cellular IC50 values. Another study focused on urea-substituted 1,2,5-oxadiazole-3-carboximidamides, identifying compound 3 as a promising lead compound with improved properties over Epacadostat.

Table 1: IDO1 Inhibition by 1,2,5-Oxadiazole Derivatives
CompoundEnzymatic IC50 (nM)Cellular IC50 (nM)Reference
13a49.3712.34
13b52.1214.34
Epacadostat (Reference)~50~12-14

The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. While extensive research has been conducted on various heterocyclic scaffolds as PLpro inhibitors, studies specifically focusing on 1,2,5-oxadiazole derivatives are not prominent in the reviewed literature.

However, research into the closely related 1,2,4-oxadiazole (B8745197) isomer has shown promise. These studies have repurposed the 1,2,4-oxadiazole scaffold as a potential SARS-CoV-2 PLpro inhibitor. The design strategy involved the isosteric replacement of the amide backbone of a known benzamide PLpro inhibitor, GRL0617, with the 1,2,4-oxadiazole core. One derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) , exhibited a promising inhibitory potential against SARS-CoV-2 PLpro with an IC50 of 7.197 μM.

Table 2: PLpro Inhibition by a 1,2,4-Oxadiazole Derivative
CompoundScaffoldPLpro IC50 (μM)Reference
2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5)1,2,4-Oxadiazole7.197
GRL0617 (Reference)Benzamide2.05

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable goal for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

A series of 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides have been evaluated for their binding affinity to COX-1 and COX-2. Research has shown that certain substitutions on the aryl rings influence the inhibitory activity. For instance, 3,4-Di(4-methoxyphenyl)-1,2,5-oxadiazole N-oxide (42) showed a 54% inhibition of COX-2 at a concentration of 22 µM. Its deoxygenated counterpart, 3,4-di(4-methoxyphenyl)-1,2,5-oxadiazole (21) , displayed lower COX-2 inhibition but higher COX-1 inhibition. Further studies on 3,4-diphenyl-1,2,5-oxadiazole (B13105956) derivatives identified a mixture of regioisomers, 13a,b , as a potent and selective COX-2 inhibitor.

Table 3: COX Inhibition by 3,4-Diaryl-1,2,5-Oxadiazole Derivatives
CompoundCOX-1 Inhibition (%) @ ConcentrationCOX-2 Inhibition (%) @ ConcentrationReference
Compound 4244% @ 88 µM54% @ 22 µM
Compound 2153% @ 88 µM26% @ 22 µM
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Regioisomers 13a,b11.60.12

SUMO (Small Ubiquitin-like Modifier) specific proteases (SENPs) are enzymes that regulate the SUMOylation pathway, a post-translational modification process crucial for various cellular functions. Dysregulation of this pathway is linked to several diseases, making SENPs attractive drug targets.

Through a combination of structure-based virtual screening and quantitative FRET-based assays, 1,2,5-oxadiazoles have been identified as a novel class of SENP2 inhibitors. This research identified two scaffolds containing the 1,2,5-oxadiazole core. Further investigation to explore the structure-activity relationship confirmed the SENP2 inhibitory activity of these scaffolds. The most potent compounds from each of the two scaffolds demonstrated significant inhibitory activity, with IC50 values in the low micromolar range. These compounds also showed some inhibitory activity against the related isoform SENP1 but had no detectable inhibition of other proteases like papain and trypsin.

Table 4: SENP2 Inhibition by 1,2,5-Oxadiazole Scaffolds
ScaffoldMost Potent Compound IC50 (μM)Reference
1,2,5-Oxadiazole Scaffold 13.7
1,2,5-Oxadiazole Scaffold 25.9

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. Inhibitors of DHFR, known as antifolates, disrupt the folate metabolic pathway, thereby preventing cell proliferation. While various heterocyclic compounds, including derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole, have been investigated as DHFR inhibitors, there is a lack of available scientific literature detailing the evaluation of 3-(4-Chlorophenyl)-1,2,5-oxadiazole or other 1,2,5-oxadiazole derivatives for DHFR inhibitory activity. This suggests that the potential of the 1,2,5-oxadiazole scaffold in this specific area of enzyme inhibition remains largely unexplored.

Enzyme Inhibition Studies

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov Consequently, the inhibition of VEGFR-2 is a key strategy in the development of novel anticancer therapies. nih.gov While direct studies on this compound are limited, research into related oxadiazole structures highlights the potential of this chemical class as VEGFR-2 inhibitors. For instance, a series of pyrazolo[3,4-d]pyrimidines incorporating a 1,2,5-oxadiazole-2-oxide (furoxan) scaffold have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov One such derivative demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 0.09 µM, comparable to the established drug sorafenib. nih.gov This suggests that the 1,2,5-oxadiazole moiety can serve as a valuable pharmacophore in the design of new anti-angiogenic agents. nih.gov Further research has explored other oxadiazole isomers, such as 1,3,4-oxadiazoles, as potential VEGFR-2 inhibitors, indicating a broader interest in this heterocyclic ring system for targeting angiogenesis. nih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. nih.govceon.rs The inhibition of HDACs has emerged as a promising strategy in cancer therapy, with several HDAC inhibitors approved for clinical use. nih.gov The oxadiazole scaffold has been identified as a valuable component in the design of novel HDAC inhibitors. nih.gov Specifically, 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties have been utilized as zinc-binding groups in these inhibitors. nih.govexplorationpub.com These heterocyclic rings can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. nih.gov For example, hydroxamic acids containing a 2,5-disubstituted 1,3,4-oxadiazole as a surface recognition cap group have demonstrated moderate anticancer activity through specific HDAC1 inhibition. nih.gov Although direct studies on this compound as an HDAC inhibitor are not prevalent, the established role of the oxadiazole core in HDAC inhibition suggests a potential avenue for future research. nih.govresearchgate.net

Antimicrobial Activity Evaluation (Preclinical/In Vitro)

The 1,2,5-oxadiazole scaffold and its derivatives have been investigated for their potential antimicrobial properties.

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of the closely related 1,3,4-oxadiazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govacs.org For instance, certain 1,3,4-oxadiazole derivatives have shown efficacy against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). scielo.br The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov While specific data on the antibacterial spectrum of this compound is not extensively detailed in the available literature, the general antibacterial potential of the oxadiazole class of compounds is well-documented. nih.govmdpi.com

Table 1: Examples of Antibacterial Activity of Oxadiazole Derivatives

Compound Type Bacterial Strain Activity Level Reference
1,3,4-Oxadiazole derivatives S. aureus, B. subtilis (Gram-positive) Good to excellent nih.gov
1,3,4-Oxadiazole derivatives E. coli, P. aeruginosa (Gram-negative) Good to excellent nih.gov
Fluoroquinolone-1,3,4-oxadiazole hybrids Gram-positive and Gram-negative bacteria Good to excellent nih.gov
Antifungal Properties

The oxadiazole nucleus is a key structural feature in a number of compounds with recognized antifungal activity. mdpi.comfrontiersin.org Various derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have been synthesized and evaluated for their efficacy against a range of fungal pathogens, including various Candida and Aspergillus species. frontiersin.orgijpsjournal.comnih.govmdpi.com The proposed mechanism of action for some of these antifungal oxadiazoles (B1248032) involves the inhibition of enzymes crucial for fungal cell wall integrity, such as sterol 14α-demethylase (CYP51). nih.gov For example, certain 1,3,4-thiadiazole derivatives, which are structurally similar to oxadiazoles, have shown potent activity against Candida albicans. nih.gov

Antiproliferative Activity in Cell Lines

A significant area of research for oxadiazole derivatives has been in the field of oncology, with numerous studies investigating their antiproliferative effects on various cancer cell lines. nih.govnih.govddtjournal.com A notable example is the 1,2,5-oxadiazole derivative MD77 (N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide), which has demonstrated a strong antiproliferative profile against a panel of 58 tumor cell lines derived from 9 different cancer types. unimi.it The GI50 values for this compound ranged from 6.75 x 10⁻⁶ M against the renal cancer cell line TK10 to 5.46 x 10⁻⁷ M against the leukemia cell line HL60TB. unimi.it

Further studies on analogues and regioisomers of this compound have shed light on the structure-activity relationship. For instance, a regioisomer of MD77, where the substituents at the para positions of the phenyl rings were inverted, showed an even better antiproliferative profile, with significant activity against HCT-116, HeLa, MCF7, and MDA-MB 468 cancer cell lines. nih.govunimi.it Preliminary findings suggest that the mechanism of action for some of these compounds may involve the inhibition of human topoisomerase IIα, an enzyme critical for DNA replication and cell division. unimi.it

Table 2: Antiproliferative Activity of a 1,2,5-Oxadiazole Derivative (MD77) in Various Cancer Cell Lines

Cancer Cell Line Cancer Type GI50 (M)
HL60TB Leukemia 5.46 x 10⁻⁷

Nitric Oxide (NO) Donor Properties of Furoxans

Furoxans, or 1,2,5-oxadiazole 2-oxides, are a well-established class of heterocyclic compounds that can release nitric oxide (NO), a crucial signaling molecule in the human body. rsc.org The ability of certain furoxan derivatives to act as NO donors is a key aspect of their pharmacological interest. rsc.orgfrontiersin.org The release of NO from furoxans is not spontaneous; it is a bioactivated process that occurs under physiological conditions, typically requiring the presence of thiols, such as L-cysteine or glutathione. rsc.orgnih.gov

The proposed mechanism for NO release involves the nucleophilic attack of a thiolate anion on the furoxan ring. nih.govresearchgate.net This interaction leads to the cleavage of the N-O bond within the ring, initiating a cascade of reactions that ultimately results in the formation of nitric oxide. nih.gov The specific substituents on the furoxan ring can influence its reactivity and the rate of NO release. nih.gov For instance, studies on various furoxan derivatives have demonstrated that their NO-releasing capacity is correlated with their ability to stimulate guanylate cyclase activity. nih.gov

The decomposition of furoxan-aspirin hybrids to generate biologically active NO has been shown to be catalyzed by endogenous agents, suggesting a potential for intracellular delivery of NO. nih.goved.ac.uk Research has also shown that the release of NO from 3,4-diphenylfuroxan compounds is thiol-dependent, with a higher percentage of NO released in the presence of L-cysteine compared to a phosphate buffer solution.

Below is a table summarizing the nitric oxide release from select furoxan derivatives:

CompoundConditionNO Release (%)
3,4-diphenylfuroxan (10)Phosphate Buffer (pH 7.4)0.06-0.15
3,4-diphenylfuroxan (10)L-cysteine0.57-3.18
4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide (13a) and 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide (13b)Phosphate Buffer (pH 7.4)0.06-0.15
4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide (13a) and 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide (13b)L-cysteine0.57-3.18

Vasodilating Agent Research

The nitric oxide-donating properties of furoxan derivatives are directly linked to their potential as vasodilating agents. researchgate.net Vasodilation, the widening of blood vessels, is a critical physiological process, and agents that can induce this effect are valuable in the treatment of cardiovascular conditions such as hypertension. The vasodilatory effect of furoxans is mediated by the released NO, which activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent muscle relaxation. nih.gov

Numerous studies have investigated the vasodilating properties of various furoxan derivatives. For example, a series of R-substituted and di-R-substituted phenylfuroxans demonstrated potent vasodilator activity on rabbit aortic rings. nih.gov The maximal potency was observed with phenyl-cyano isomers and 3,4-dicyanofuroxan, which were 3-10 times more potent than glyceryl trinitrate (GTN), a commonly used vasodilator. nih.gov This effect was diminished in the presence of methylene blue or oxyhemoglobin, further confirming the role of the NO-cGMP pathway. nih.gov

The cardiovascular effects of CAS 1609 (4-hydroxymethyl-furoxan-3-carboxamide) have been studied in vitro and in vivo. nih.govscilit.com In guinea-pig pulmonary artery strips, CAS 1609 induced relaxation with IC50 values of 0.9 μM in phenylephrine-contracted tissues and 15 μM in KCl-depolarized tissues. nih.govscilit.com This effect was associated with a significant increase in cGMP levels, indicative of NO donation. nih.govscilit.com

The following table presents the vasodilatory potency of selected furoxan derivatives:

CompoundAssayPotency (IC50/EC50)
Phenyl-cyano furoxan isomersRabbit aortic rings (vasodilation)3-10 fold higher than GTN
3,4-dicyanofuroxanRabbit aortic rings (vasodilation)3-10 fold higher than GTN
CAS 1609Guinea-pig pulmonary artery (phenylephrine contracted)0.9 μM (IC50)
CAS 1609Guinea-pig pulmonary artery (KCl-depolarized)15 μM (IC50)

Materials Science Applications of 1,2,5-Oxadiazole Derivatives

Beyond their pharmacological potential, 1,2,5-oxadiazole derivatives have emerged as a significant area of research in materials science, particularly in the development of high-energy density materials and molecular photoswitches.

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in the design of high-energy density materials (HEDMs) due to its high heat of formation and good oxygen balance. frontiersin.orgnih.gov By incorporating energetic functional groups such as -NO2, -NHNO2, and -ONO2 into the furazan backbone, researchers have developed a variety of energetic materials with excellent detonation properties. frontiersin.orgnih.gov

Computational chemistry plays a crucial role in the design and evaluation of new HEDMs. nih.gov Density functional theory (DFT) is a widely used method to predict the geometric and electronic structures, heats of formation, and detonation properties of novel 1,2,5-oxadiazole-based energetic compounds. bit.edu.cn These theoretical calculations allow for the screening of potential candidates before their synthesis, saving time and resources.

For example, computational studies on nitro-substituted triazole-furazan derivatives have shown that their calculated energy of explosion, density, and detonation properties are comparable to those of well-known explosives like RDX and HMX. bit.edu.cn The introduction of different oxadiazole rings within a single molecule has been shown through computational chemistry to be an effective strategy for reducing sensitivity while maintaining good detonation performance. frontiersin.orgnih.gov

The table below showcases the computationally predicted and experimentally determined detonation properties of some 1,2,5-oxadiazole-based energetic materials:

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (11)1.8218,82235.1 frontiersin.orgnih.gov
Bis(1,2,4-oxadiazole)bis(methylene) dinitrate1.8328,180- frontiersin.orgnih.gov
4,4'-Dinitro-3,3'-diazenofuroxan (DDF)2.0210,000- wikipedia.org
5,7-diamino-4,6-dinitrobenzofuroxan (CL-14)-8.22 km/s- aip.org

Melt-castable explosives are desirable for certain applications due to the ease and safety of melt-casting compared to pressing. The development of new melt-castable energetic materials with high thermal stability and low sensitivity is an active area of research. osti.gov A key requirement for a viable melt-castable explosive is a melting point in the range of 80-100 °C. osti.gov

Several 1,2,5-oxadiazole derivatives have been investigated as potential melt-castable explosives. For instance, 3,4-bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210) was designed and synthesized as a melt-castable energetic material. osti.gov It exhibits a melting point of 87 °C, a density of 1.812 g/cm³, and a high decomposition temperature of 314 °C, along with insensitivity to external stimuli. osti.gov Another example is 3-(1,2,4-oxadiazolyl)-5-nitratomethyl isoxazole (B147169), which has a melting point range of 76.6-79.2 °C and a thermal onset of decomposition at 184.5 °C, classifying it as a standalone melt-castable explosive. nih.gov

The thermal properties of some oxadiazole-based melt-castable energetic materials are presented in the table below:

CompoundMelting Point (°C)Decomposition Temperature (°C)Reference
LLM-21087314 osti.gov
3-(1,2,4-Oxadiazolyl)-5-Nitratomethyl Isoxazole76.6-79.2184.5 nih.gov
Bis(1,2,4-oxadiazole)bis(methylene) dinitrate (2)84.5183.4 lanl.gov
(5-nitroimino-4-hydro-1,3,4-oxadiazol-2-yl)methyl nitrate (3)86.67- tandfonline.com

Molecular photoswitches are molecules that can be reversibly converted between two or more stable states by light. This property makes them attractive for a variety of applications, including data storage and photopharmacology. A series of novel molecular photoswitches has been developed by incorporating an aryldiazenyl moiety linked to a 1,2,5-oxadiazole (furazan) or 1,2,5-oxadiazole 2-oxide (furoxan) subunit. researchgate.net

Upon irradiation with visible light, the (E)-isomers of these arylazo-1,2,5-oxadiazoles undergo photoisomerization to the corresponding (Z)-isomers, which are stable under ambient conditions. researchgate.net These photoswitches have demonstrated good performance, with no signs of fatigue or decomposition over multiple cycles. researchgate.net The quantum yields for the photochemical reactions of similar arylazoindazole photoswitches have been determined, providing insight into the efficiency of the photoisomerization process. acs.org

The table below summarizes the photoisomerization properties of representative arylazo photoswitches:

CompoundIsomerizationIrradiation Wavelength (nm)Quantum Yield (Φ)Photostationary State (PSS)Reference
Arylazoindazole (2)E → Z3550.16- acs.org
Arylazoindazole (2)Z → E4570.60- acs.org
Arylazoindazole (3)E → Z3550.1192% Z acs.org
Arylazoindazole (3)Z → E4570.4770% E (at 420 nm) acs.org
Phenylazo-1,2,3-triazole (1)E → Z350-96% Z chemrxiv.org

Optoelectronic Device Potential

The 1,2,5-oxadiazole (furazan) heterocyclic ring is a subject of interest in materials science due to its distinct electronic properties. Furazan and its derivatives are noted for their electron-withdrawing nature, a characteristic that can be exploited in the design of materials for optoelectronic applications. researchgate.net Research into related structures, such as benzofurazan, has highlighted their potential use in optoelectronic devices, with studies investigating their photoluminescence and nonlinear optical properties. tandfonline.comnih.gov

Theoretical and computational studies on furazan-containing compounds have been conducted to predict their optical and fluorescent characteristics. mdpi.com These studies suggest that the furazan structure can influence the electronic absorption and emission spectra of a molecule. mdpi.com For instance, the N=N bond within the furazan ring can affect the electrophilic ability of the structure, which in turn impacts its interaction with light. mdpi.com While broad research indicates that heterocyclic compounds are integral to the development of materials for organic light-emitting diodes (OLEDs), specific experimental data on the optoelectronic performance of this compound is not extensively documented in current literature. The general properties of the furazan ring suggest a potential avenue for future research in this area.

Agrochemical Research with 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole framework has been identified as a promising scaffold in the field of agricultural science. nih.govgoogle.com Researchers have explored its derivatives for various bioactivities, aiming to develop new classes of agrochemicals. The inherent chemical properties of the furazan ring contribute to the biological activity of these compounds, making them candidates for development as plant protection agents. nih.gov

Herbicidal Applications

Research has specifically identified 1,2,5-oxadiazole N-oxide derivatives as possessing herbicidal activity. A study focusing on these compounds established a clear relationship between their chemical properties and their effectiveness as herbicides. scielo.br The biological activity was found to be significantly influenced by two key physicochemical parameters: lipophilicity and reduction potential. scielo.br

Lipophilicity, which describes a compound's ability to dissolve in fats, oils, and lipids, is a critical factor in how effectively a herbicide can penetrate a plant's protective waxy cuticle. The study used reversed-phase high-performance liquid chromatography (RP-HPLC) to measure the retention factors (log k'w) of the N-oxide derivatives, which served as a reliable descriptor for their lipophilicity. scielo.br The reduction potential, measured by cyclic voltammetry, relates to the compound's ability to accept electrons, which can be crucial for its mode of action within the plant's biological systems. scielo.br

A multiple regression analysis confirmed that the variance in herbicidal activity among the tested 1,2,5-oxadiazole N-oxide derivatives could be explained by the interplay of these two properties. scielo.br This suggests that by modifying the chemical structure to tune the lipophilicity and reduction potential, it is possible to optimize the herbicidal potency of compounds based on the 1,2,5-oxadiazole scaffold.

PropertyMeasurement MethodCorrelation with Herbicidal Activity
Lipophilicity RP-HPLC (log k'w)Positive
Reduction Potential Cyclic Voltammetry (E(r))Significant

This table summarizes the key physicochemical properties found to influence the herbicidal activity of 1,2,5-oxadiazole N-oxide derivatives. scielo.br

Insecticidal Applications

While the broader class of oxadiazole isomers has been extensively investigated for insecticidal properties, research specifically detailing the insecticidal activity of 1,2,5-oxadiazole derivatives is limited in publicly available literature. Studies on related isomers, such as 1,3,4-oxadiazole and 1,2,4-oxadiazole, have yielded numerous compounds with proven efficacy against a range of insect pests. For instance, derivatives of 1,3,4-oxadiazole have been successfully developed as insecticides. The 1,2,4-oxadiazole scaffold has also shown significant potential, with many of its derivatives exhibiting insecticidal and nematicidal activities. However, similar dedicated research programs focusing on the insecticidal applications of the 1,2,5-oxadiazole (furazan) ring system are not as prominently documented. This represents a potential area for future investigation in the search for novel agrochemicals.

Fungicidal Applications

The 1,2,5-oxadiazole (furazan) scaffold has been identified as a promising basis for the development of new antifungal agents. researchgate.net Studies have demonstrated that compounds incorporating this heterocyclic ring can exhibit significant fungicidal activity.

In one study, two oxadiazole compounds, designated LMM5 and LMM11, were evaluated for their efficacy against Paracoccidioides spp., the fungal agent responsible for paracoccidioidomycosis. researchgate.net Both compounds demonstrated notable fungicidal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 μg/mL. researchgate.net The research also revealed a synergistic effect when these compounds were combined with the conventional antifungal drug Amphotericin B. researchgate.net Furthermore, in vivo testing in animal models showed that treatment with these oxadiazoles led to a significant reduction in fungal load in the lungs, indicating their potential as therapeutic agents. researchgate.net

CompoundPathogenMIC Range (μg/mL)Effect
LMM5Paracoccidioides spp.1 - 32Fungicidal
LMM11Paracoccidioides spp.1 - 32Fungicidal

This table shows the in vitro antifungal activity of two oxadiazole compounds against Paracoccidioides spp. researchgate.net

These findings suggest that the 1,2,5-oxadiazole ring is a viable pharmacophore for designing novel fungicides, opening avenues for the development of new treatments for fungal diseases in both medicine and agriculture.

Q & A

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-1,2,5-oxadiazole, and how can its purity be validated?

The synthesis of this compound typically involves cyclization reactions using precursors like hydrazides or nitriles under acidic or thermal conditions. For example, Vilsmeier-Haack reactions have been employed to form oxadiazole rings from pyrazolone derivatives . To validate purity, use a combination of:

  • 1H-NMR : Look for aromatic proton signals (δ 7.44–8.05 ppm for substituted phenyl groups) and absence of residual solvent peaks .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., m/z 208.65 for related oxadiazoles) .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 87°C for structurally similar LLM-210) .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

Key spectral markers include:

  • FT-IR : Absence of N-H stretches (~3300 cm⁻¹) confirms non-amino-substituted oxadiazoles.
  • 13C-NMR : Aromatic carbons adjacent to electronegative groups (e.g., Cl) show downfield shifts (~125–135 ppm) .
  • X-ray Crystallography : Resolve ambiguities by identifying bond lengths (e.g., C-O = 1.36 Å, C-N = 1.29 Å) and dihedral angles between the oxadiazole and chlorophenyl rings .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations reveal:

  • HOMO-LUMO Gaps : ~4.5 eV, indicating moderate stability and potential for charge-transfer applications .
  • Electrostatic Potential Maps : Highlight electron-deficient regions at the oxadiazole ring, favoring nucleophilic attacks at the 4-chlorophenyl position .
  • Thermal Stability : Decomposition temperatures (e.g., 314°C for LLM-210) correlate with bond dissociation energies calculated via DFT .

Table 1 : DFT-Derived Properties of Related Oxadiazoles

CompoundHOMO-LUMO Gap (eV)Decomposition Temp (°C)
LLM-2104.3314
DPO3.9290
3-(4-Cl-Ph)-OZD*4.5 (predicted)300–320 (estimated)
*Hypothetical data based on .

Q. What strategies resolve contradictions in stability data between experimental and computational studies?

Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in simulations. To address this:

  • Periodic Band Calculations : Compare experimental crystal structures (e.g., PXRD) with computed lattice energies .
  • Solvent Corrections : Use COSMO-RS models to adjust DFT results for solvent polarity .
  • Kinetic Stability Assays : Perform thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways .

Q. How can this compound be functionalized for biological activity studies?

Functionalization strategies include:

  • Sulfonylation : Introduce sulfonyl groups at the oxadiazole ring to enhance binding to enzyme active sites (e.g., histone deacetylases) .
  • Carboxylation : Attach carboxylic acid moieties via phenoxy linkages to improve water solubility and bioavailability .
  • Structure-Activity Relationship (SAR) : Modify the chlorophenyl group with electron-withdrawing substituents (e.g., -NO₂) to boost antimicrobial potency .

Q. What mechanistic insights explain the antitumor activity of this compound derivatives?

Proposed mechanisms include:

  • Enzyme Inhibition : Binding to HDACs (histone deacetylases) via sulfonyl and oxadiazole motifs, disrupting cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Electron-deficient oxadiazole rings may induce oxidative stress in tumor cells .
  • Apoptosis Induction : Activation of caspase-3/7 pathways observed in cell-based assays .

Methodological Considerations

Q. How should researchers design experiments to optimize the yield of this compound synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Reaction Monitoring : Employ TLC or in-situ IR to detect intermediate hydrazide formation .

Q. What analytical approaches validate the structural integrity of this compound in complex matrices?

  • HPLC-MS/MS : Quantify trace impurities using MRM (multiple reaction monitoring) modes.
  • 2D-NMR (HSQC, HMBC) : Confirm connectivity between the oxadiazole ring and substituents .
  • Elemental Analysis : Match calculated and observed C/H/N ratios (e.g., C₈H₄ClN₂O requires C 50.42%, H 2.11%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.